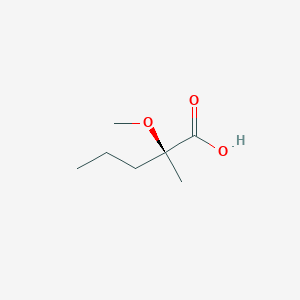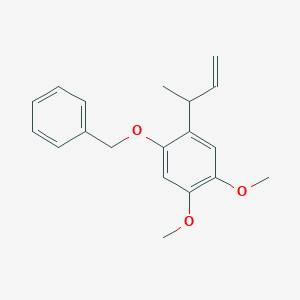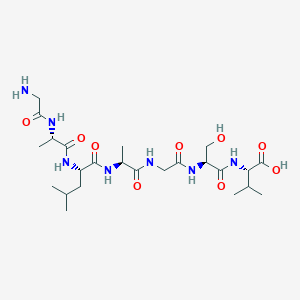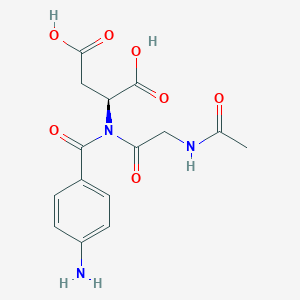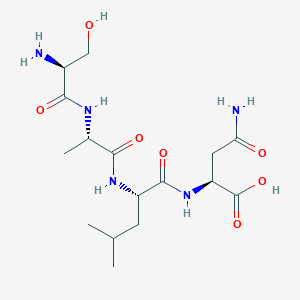methylene]- CAS No. 211388-11-3](/img/structure/B14254214.png)
Propanedinitrile, [[(4-aminophenyl)amino](methylthio)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [(4-aminophenyl)aminomethylene]- is a versatile chemical compound widely used in scientific research. It is known for its applications in organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes an aminophenyl group and a methylthio group attached to a propanedinitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [(4-aminophenyl)aminomethylene]- typically involves the reaction of 4-aminobenzonitrile with methylthioacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(4-aminophenyl)aminomethylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The amino and methylthio groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Propanedinitrile, [(4-aminophenyl)aminomethylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Propanedinitrile, [(4-aminophenyl)aminomethylene]- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its aminophenyl group can form hydrogen bonds with biological molecules, while the methylthio group can undergo oxidation or reduction, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, [(4-aminophenyl)methylene]-: Similar structure but lacks the methylthio group.
Propanedinitrile, methylene-: A simpler compound with only nitrile groups attached to a methylene backbone.
Uniqueness
Propanedinitrile, [(4-aminophenyl)aminomethylene]- is unique due to the presence of both an aminophenyl group and a methylthio group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its simpler analogs.
Properties
CAS No. |
211388-11-3 |
|---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-[(4-aminoanilino)-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C11H10N4S/c1-16-11(8(6-12)7-13)15-10-4-2-9(14)3-5-10/h2-5,15H,14H2,1H3 |
InChI Key |
LEMOMTWDWQJWPF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)C#N)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)

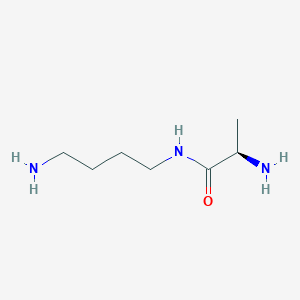
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
